molecular formula C11H21NO4 B12862994 N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine

Cat. No.: B12862994
M. Wt: 231.29 g/mol
InChI Key: LWNYLMYGGIAKJQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine typically involves the protection of the amine group with a BOC group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. These features contribute to its distinct reactivity and applications in synthesis .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(9(6-13)7-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

LWNYLMYGGIAKJQ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CO1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(C(CO1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.